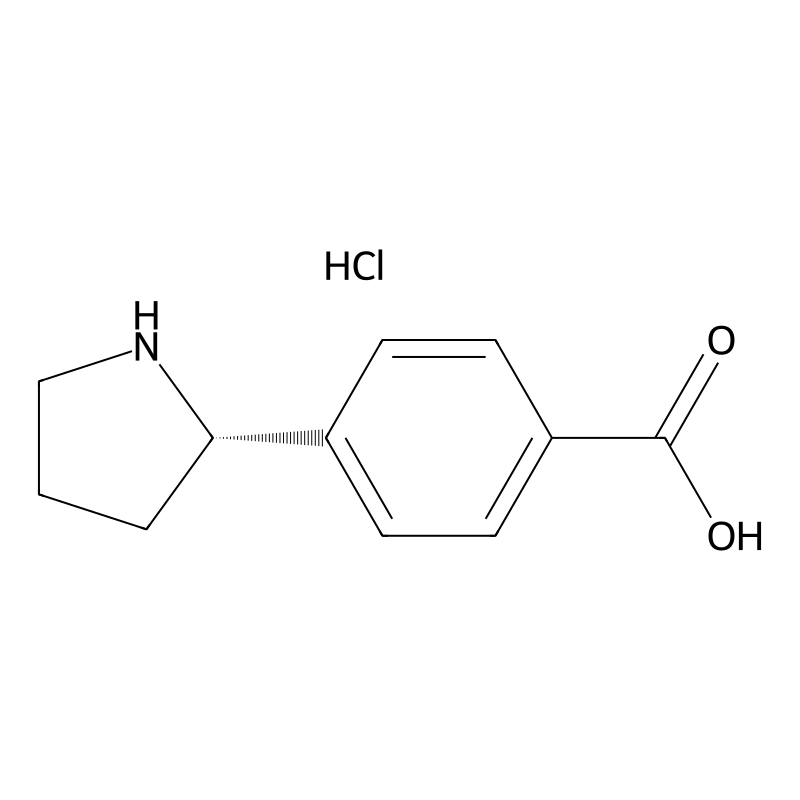

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is C₁₁H₁₄ClNO₂, and it has a molecular weight of approximately 227.69 g/mol .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: It can form amides when reacted with amines under appropriate conditions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.

These reactions are essential for synthesizing derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride exhibits various biological activities, primarily related to its interactions with neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

The synthesis of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced via Friedel-Crafts acylation or similar methods.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

These methods can vary based on the desired purity and yield .

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride has several applications, particularly in pharmaceutical research and development:

- Pharmaceutical Development: Its potential as a therapeutic agent for neurological conditions makes it a candidate for drug formulation.

- Chemical Research: It serves as an intermediate in synthesizing more complex molecules in medicinal chemistry.

Interaction studies focusing on (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride have shown that it may act on various receptors, including those involved in neurotransmission. Its interactions with specific receptors can lead to significant pharmacological effects, which are crucial for understanding its therapeutic potential and side effects .

Several compounds share structural similarities with (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride, which may influence their biological activities. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride | 1381927-60-1 | 0.88 | Methyl group alters lipophilicity and receptor binding |

| (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride | 1391547-09-3 | 0.85 | Piperidine ring may affect pharmacodynamics |

| Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride | 2061979-44-8 | 0.94 | Methoxy substitution impacts solubility and activity |

| (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | 1227798-75-5 | 0.75 | Different stereochemistry alters biological interactions |

The uniqueness of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride lies in its specific stereochemistry and functional groups, which contribute to its distinct pharmacological profile compared to these similar compounds .